N-Fmoc-1-trityl L-Homohistidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

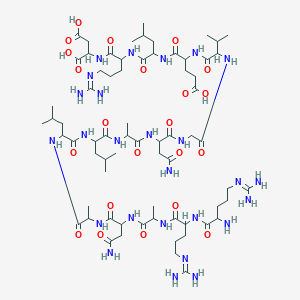

“N-Fmoc-1-trityl L-Homohistidine” is used in the synthesis and application of Fmoc-His (3-Bum)-OH . It is a biochemical used for proteomics research . The molecular formula is C41H35N3O4 and the molecular weight is 633.73 .

Synthesis Analysis

The synthesis of “N-Fmoc-1-trityl L-Homohistidine” involves the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and the dicyclohexylammonium salt of N-hydroxysuccinimide . Fmoc chemistry could be suitable for scalable approach of PMO synthesis using peptide synthesizer as it is a neutral oligomer like peptide .Molecular Structure Analysis

The molecular structure of “N-Fmoc-1-trityl L-Homohistidine” is represented by the formula C41H35N3O4 . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid.Physical And Chemical Properties Analysis

The molecular weight of “N-Fmoc-1-trityl L-Homohistidine” is 633.73 . The melting point is 141-146°C and the boiling point is 811.7±65.0 °C (Predicted) .作用機序

Safety and Hazards

将来の方向性

The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin . This suggests that “N-Fmoc-1-trityl L-Homohistidine” and similar compounds have a promising future in the field of peptide synthesis.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Fmoc-1-trityl L-Homohistidine involves the protection of the amine and carboxylic acid functional groups, followed by coupling of the Fmoc-protected amino acid with the trityl-protected homohistidine. ", "Starting Materials": [ "L-Homohistidine", "Fmoc-OSu", "Trityl chloride", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Protection of L-Homohistidine amine group with trityl chloride using DIPEA as a base in DMF solvent", "Deprotection of the carboxylic acid group with HCl in DCM solvent", "Protection of the amine group with Fmoc-OSu using DIPEA as a base in DMF solvent", "Coupling of the Fmoc-protected amino acid with the trityl-protected homohistidine using DIC/HOBt as coupling reagents in DMF solvent", "Deprotection of the trityl group with 1% HCl in DCM/DMF solvent", "Deprotection of the Fmoc group with 20% piperidine in DMF solvent", "Purification of the final product using chromatography with a mobile phase of DCM/diethyl ether and neutralization of the product with NaHCO3" ] } | |

CAS番号 |

1324564-23-9 |

製品名 |

N-Fmoc-1-trityl L-Homohistidine |

分子式 |

C41H35N3O4 |

分子量 |

633.748 |

IUPAC名 |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid |

InChI |

InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1 |

InChIキー |

ZEKQMTMRKGEVMF-LHEWISCISA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

同義語 |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-homohistidine; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)

![Methyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B589985.png)

![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)